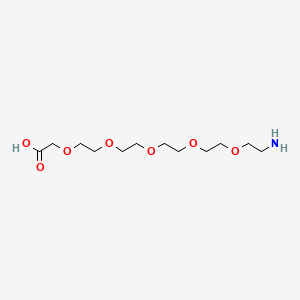

Amino-PEG5-CH2CO2H

Description

Properties

IUPAC Name |

2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H25NO7/c13-1-2-16-3-4-17-5-6-18-7-8-19-9-10-20-11-12(14)15/h1-11,13H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQGSSZVORHCAFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCOCCOCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Amino-PEG5-CH2CO2H: Properties, Applications, and Protocols for Advanced Bioconjugation

This guide provides a comprehensive technical overview of Amino-PEG5-CH2CO2H, a heterobifunctional polyethylene glycol (PEG) linker. Intended for researchers, scientists, and drug development professionals, this document delves into the core properties, diverse applications, and detailed experimental protocols related to this versatile molecule. The content is structured to provide not just procedural steps but also the scientific rationale behind them, ensuring a thorough understanding for effective implementation in the laboratory.

Introduction: The Versatility of a Heterobifunctional PEG Linker

This compound is a discrete PEG derivative that possesses two distinct functional groups at its termini: a primary amine (-NH2) and a carboxylic acid (-CH2CO2H), separated by a five-unit polyethylene glycol chain.[1][2] This unique architecture makes it an invaluable tool in bioconjugation and drug delivery. The hydrophilic PEG spacer enhances the solubility and biocompatibility of the conjugated molecules, a critical attribute for in vivo applications.[3][4] By creating a hydrophilic shield, PEGylation can reduce non-specific protein adsorption (opsonization), minimize clearance by the immune system, and prolong the systemic circulation time of therapeutic agents.[3][5]

The true utility of this compound lies in its heterobifunctionality. The terminal amine and carboxylic acid groups allow for the sequential and controlled conjugation of two different molecules, providing precise control over the final construct's architecture.[3] This capability is paramount in the development of complex biomolecules such as antibody-drug conjugates (ADCs), targeted nanoparticles, and various bioconjugates for research and therapeutic purposes.[4][6]

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in experimental design. The key properties are summarized in the table below.

| Property | Value | Source(s) |

| Chemical Name | 2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]acetic acid | [7] |

| Synonyms | H2N-PEG5-CH2COOH, Amino-PEG5-acetic acid | [7][8] |

| CAS Number | 141282-35-1 | [1][2][8] |

| Molecular Formula | C12H25NO7 | [1][7] |

| Molecular Weight | 295.33 g/mol | [7][8] |

| Purity | Typically ≥95% - >98% | [1][9][10] |

| Appearance | White solid or colorless liquid | [8][11] |

| Solubility | Soluble in water, DMSO, DMF | [11] |

| Storage Conditions | Store at -20°C, protect from light | [1][2][10][12] |

Core Applications and Methodologies

The dual reactivity of this compound opens up a wide array of applications in biomedical research and drug development. This section will explore some of the key applications and provide detailed protocols for their implementation.

Surface Modification of Nanoparticles

PEGylation is a widely adopted strategy to improve the in vivo performance of nanoparticles by enhancing their stability and prolonging circulation time.[3][13] this compound is an excellent candidate for this purpose, allowing for the creation of a biocompatible surface with a terminal functional group available for further modification.

The choice of a two-step conjugation process involving 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) is deliberate. EDC activates the carboxyl groups on the nanoparticle surface to form a highly reactive O-acylisourea intermediate.[3] However, this intermediate is unstable in aqueous solutions. The addition of NHS reacts with the O-acylisourea intermediate to form a more stable NHS ester, which then efficiently reacts with the primary amine of this compound to form a stable amide bond.[3][14] This two-step process increases the efficiency of the conjugation reaction and minimizes side reactions.

This protocol outlines the covalent attachment of this compound to a surface presenting carboxylic acid functional groups.

Materials:

-

Carboxylated nanoparticles

-

This compound

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

NHS (N-hydroxysuccinimide) or Sulfo-NHS

-

Activation Buffer: MES buffer (0.1 M, pH 4.5-6.0)

-

Coupling Buffer: PBS (Phosphate-buffered saline, 0.1 M, pH 7.2-7.4)

-

Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

-

Purification system (e.g., centrifugation, dialysis)

Procedure:

-

Nanoparticle Preparation: Disperse the carboxylated nanoparticles in the Activation Buffer to a final concentration of 1-10 mg/mL.[15] Sonicate the suspension to ensure homogeneity.[5]

-

Carboxyl Group Activation: Add a 2-5 fold molar excess of EDC and NHS (or Sulfo-NHS) to the nanoparticle suspension.[15] Incubate for 15-30 minutes at room temperature with gentle stirring.[5][15]

-

PEGylation: Centrifuge the activated nanoparticles and resuspend the pellet in the Coupling Buffer.[15] Immediately add a 10-50 fold molar excess of this compound solution to the activated nanoparticle suspension.[15]

-

Reaction Incubation: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.[15]

-

Quenching: Add the Quenching Solution to stop the reaction by reacting with any remaining activated carboxyl groups.

-

Purification: Remove unreacted PEG linker and coupling reagents by repeated centrifugation and resuspension in a suitable buffer, or by dialysis.[5][15]

-

Characterization: Characterize the modified nanoparticles for their hydrodynamic diameter, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS).[5]

Caption: Workflow for Nanoparticle Surface Modification.

Bioconjugation and Antibody-Drug Conjugate (ADC) Development

This compound is a valuable linker for conjugating biomolecules, such as proteins, peptides, and antibodies.[16][17] In the context of ADCs, the linker plays a critical role in connecting the antibody to the cytotoxic payload, influencing the ADC's stability, solubility, and overall efficacy.[4][14][18]

The reaction between an NHS ester and a primary amine is highly efficient under physiological to slightly alkaline conditions (pH 7.2-9).[17][19] The primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester to form a stable amide bond.[19] It is crucial to use an amine-free buffer, such as PBS, as buffers containing primary amines (e.g., Tris or glycine) will compete with the intended reaction.[20][21]

This protocol describes the conjugation of a molecule activated with an NHS ester to the primary amine of this compound, which would have been previously conjugated to another molecule through its carboxyl group.

Materials:

-

This compound-conjugated molecule

-

NHS ester-activated molecule (e.g., a fluorescent dye, a small molecule drug)

-

Reaction Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.5[19]

-

Anhydrous DMF or DMSO

-

Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

Procedure:

-

Reagent Preparation: Dissolve the this compound-conjugated molecule in the Reaction Buffer.

-

NHS Ester Solution: Immediately before use, dissolve the NHS ester-activated molecule in anhydrous DMF or DMSO to a concentration of 10 mg/mL.[19]

-

Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved NHS ester solution to the this compound-conjugated molecule solution.[19]

-

Incubation: Incubate the reaction for 2-4 hours at room temperature, protected from light if using a light-sensitive molecule.[19]

-

Quenching (Optional): To stop the reaction, add the Quenching Solution to a final concentration of 50 mM and incubate for an additional 30 minutes at room temperature.[19]

-

Purification: Purify the conjugate to remove unreacted reagents and byproducts using an appropriate method such as dialysis, size exclusion chromatography, or HPLC.

Caption: Amine-NHS Ester Conjugation Reaction.

Handling and Storage

Proper handling and storage are crucial to maintain the integrity and reactivity of this compound.

-

Storage: The compound should be stored at -20°C and protected from light.[1][2][10][12] For stock solutions, it is recommended to store them at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.[12]

-

Handling: Many PEG reagents are viscous oils or low-melting solids that can be difficult to weigh accurately.[11] It is recommended to create a stock solution by dissolving the compound in a suitable solvent like water, DMSO, or DMF.[11] Before opening the vial, it should be equilibrated to room temperature to avoid moisture condensation.[20]

Conclusion

This compound is a highly versatile heterobifunctional linker that offers significant advantages in the fields of bioconjugation, drug delivery, and nanotechnology. Its defined length, hydrophilicity, and dual reactivity provide researchers with precise control over the design and synthesis of complex biomolecular constructs. By understanding its fundamental properties and applying the detailed protocols provided in this guide, scientists and drug development professionals can effectively leverage this compound to advance their research and develop innovative therapeutic and diagnostic agents.

References

-

This compound. CD Bioparticles. [Link]

-

This compound | C12H25NO7 | CID 21252464. PubChem. [Link]

-

Amino-PEG5-acetic acid. Chem-Impex. [Link]

-

This compound,NH2-PEG5-CH2COOH. Shaanxi new research bomei biological technology co., LTD. [Link]

- Process for synthesizing peptides by using a PEG polymer support.

-

Protocol for PEG NHS Reagents. AxisPharm. [Link]

-

Novel reactive PEG for amino group conjugation. RSC Publishing. [Link]

-

Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates. PMC - NIH. [Link]

-

Amino Acid Functionalized Inorganic Nanoparticles as Cutting-Edge Therapeutic and Diagnostic Agents. PubMed. [Link]

-

Synthesis and characterisation of PEG-peptide surfaces for proteolytic enzyme detection. Springer. [Link]

Sources

- 1. This compound - CD Bioparticles [cd-bioparticles.net]

- 2. This compound, 141282-35-1 | BroadPharm [broadpharm.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. This compound | C12H25NO7 | CID 21252464 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chemimpex.com [chemimpex.com]

- 9. chemscene.com [chemscene.com]

- 10. This compound,NH2-PEG5-CH2COOH-陕西新研博美生物科技有限公司 [xinyanbm.com]

- 11. benchchem.com [benchchem.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. Amino PEG, Amino linker, PEG Amine, Crosslinker | BroadPharm [broadpharm.com]

- 17. precisepeg.com [precisepeg.com]

- 18. Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. broadpharm.com [broadpharm.com]

- 21. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]

Amino-PEG5-CH2CO2H structure and chemical formula

An In-Depth Technical Guide to Amino-PEG5-CH2CO2H: Structure, Properties, and Applications in Bioconjugation

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals on the structure, properties, and practical application of this compound. We will move beyond simple data recitation to explore the causal relationships behind its utility and provide robust, field-proven protocols for its successful implementation in your research.

Introduction: The Strategic Role of Heterobifunctional PEG Linkers

In the landscape of advanced therapeutics and diagnostics—from Antibody-Drug Conjugates (ADCs) to targeted nanoparticle systems—the linker molecule is not merely a connector but a critical component that dictates the efficacy, stability, and pharmacokinetic profile of the final construct. Polyethylene glycol (PEG) linkers have become indispensable tools due to their ability to enhance hydrophilicity, improve biocompatibility, and reduce the immunogenicity of conjugated molecules.[1]

Among these, heterobifunctional PEG linkers, which possess two distinct reactive termini, offer precise, controlled, and sequential conjugation capabilities. This compound (also known as Amino-PEG5-acetic acid) is a prime example of such a linker, providing a versatile platform for covalently linking biomolecules. Its structure features a primary amine (-NH2) at one end and a carboxylic acid (-COOH) at the other, separated by a discrete, five-unit PEG chain.[2][3] This defined length is crucial for maintaining specific spatial orientation between conjugated partners, a factor that can be decisive for biological activity.

Core Properties of this compound

A thorough understanding of the molecule's fundamental characteristics is the bedrock of successful application.

Chemical Structure and Formula

The IUPAC name for this linker is 2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]acetic acid.[4] Its structure consists of a flexible hydrophilic chain of five ethylene glycol units, capped by two different functional groups, making it a heterobifunctional linker.

Caption: Chemical structure of this compound.

Physicochemical Data

The following table summarizes the key quantitative data for this compound, which is essential for calculating molar quantities and understanding its behavior in solution.

| Property | Value | Source(s) |

| Chemical Formula | C₁₂H₂₅NO₇ | [3][4][5][6][7][8] |

| Molecular Weight | 295.33 g/mol | [4][5][6] |

| CAS Number | 141282-35-1 | [3][5][6][7] |

| Appearance | White to off-white solid or oil | Vendor Data |

| Solubility | Aqueous buffers, DMF, DMSO | [9] |

| Purity | Typically ≥95% | [7] |

| Topological Polar Surface Area (TPSA) | 109 Ų | [4][10] |

| logP | -0.8873 | [10] |

The Chemistry of Application: A Dual-Functionality Approach

The power of this compound lies in the orthogonal reactivity of its terminal groups. The primary amine can react with activated esters (like NHS esters), carbonyls, and carboxylic acids, while the terminal carboxylic acid can be activated to react with other primary amines.[2][3] This allows for a two-step, controlled conjugation strategy.

The most common and robust application involves the activation of the carboxylic acid using carbodiimide chemistry, typically with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS).[11]

Mechanism of EDC/NHS Activation:

-

Activation: EDC reacts with the carboxylic acid group of the PEG linker to form a highly reactive but unstable O-acylisourea intermediate.

-

Stabilization: In the presence of NHS, this intermediate is immediately converted into a more stable, amine-reactive NHS ester. This is a crucial step; the NHS ester is less susceptible to hydrolysis in aqueous solutions than the O-acylisourea intermediate, which significantly improves the yield of the subsequent conjugation reaction.

-

Conjugation: The NHS ester reacts efficiently with primary amines (e.g., the side chain of a lysine residue on a protein) to form a stable, covalent amide bond.

Caption: EDC/NHS reaction mechanism for carboxyl activation and conjugation.

Experimental Protocol: Conjugation of this compound to a Protein

This protocol details a self-validating system for conjugating the amine terminus of the linker to a protein's carboxylic acids (e.g., aspartic acid, glutamic acid, or C-terminus). This orientation is often chosen when lysine residues on the protein need to be preserved for other modifications or are critical for biological activity.

Principle

The protein's carboxyl groups are first activated using EDC and Sulfo-NHS in a buffer free of extraneous amines and carboxyls (e.g., MES buffer). The amine-containing PEG linker is then added to form a stable amide bond. Each step includes quality control checkpoints.

Materials and Reagents

-

Protein: e.g., Bovine Serum Albumin (BSA) at 10 mg/mL in Activation Buffer.

-

This compound: 100 mM stock solution in anhydrous DMSO.

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0. Causality: MES is a non-amine, non-carboxyl buffer, preventing interference with the EDC reaction, which is most efficient at a slightly acidic pH.

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): Freshly prepared 100 mM solution in ultrapure water.

-

Sulfo-NHS (N-hydroxysulfosuccinimide): Freshly prepared 100 mM solution in ultrapure water. Causality: Sulfo-NHS is used to enhance the stability of the active ester in an aqueous environment and increase its water solubility.

-

Quenching Buffer: 1 M Tris-HCl, pH 8.5. Causality: Tris contains a primary amine that will quench any unreacted NHS esters, terminating the reaction.

-

Purification System: Size-Exclusion Chromatography (SEC) or dialysis cassettes (10K MWCO).

Step-by-Step Methodology

Caption: Experimental workflow for protein-PEG conjugation.

-

Protein Preparation: Prepare 1 mL of a 10 mg/mL protein solution in Activation Buffer.

-

Activation of Protein Carboxyl Groups:

-

Add a 20-fold molar excess of freshly prepared EDC solution to the protein solution. Mix gently.

-

Immediately add a 20-fold molar excess of freshly prepared Sulfo-NHS solution. Mix gently.

-

Incubate at room temperature for 15 minutes. Insight: This short incubation is sufficient to generate the active ester without causing significant protein degradation or aggregation.

-

-

Conjugation Reaction:

-

Add a 50-fold molar excess of the this compound stock solution to the activated protein mixture.

-

Incubate at room temperature for 2 hours with gentle stirring. Insight: A molar excess of the linker drives the reaction to completion, maximizing the modification of accessible carboxyl groups.

-

-

Quenching:

-

Add Quenching Buffer to a final concentration of 50 mM.

-

Incubate for 15 minutes at room temperature to deactivate any remaining Sulfo-NHS esters. This prevents unintended cross-linking during purification and storage.

-

-

Purification:

-

Remove unreacted PEG linker and reaction byproducts by either SEC or dialysis against a suitable buffer (e.g., PBS, pH 7.4). Dialysis should be performed for at least 12 hours with two buffer changes. This step is critical for removing small molecule reagents that could interfere with downstream applications.

-

Validation and Characterization

A protocol is only trustworthy if it is self-validating. The success of the conjugation must be confirmed empirically.

-

SDS-PAGE Analysis: Compare the conjugated protein to the unmodified protein. A successful conjugation will result in a shift in the molecular weight, causing the protein band to migrate more slowly. The extent of the shift can provide a qualitative measure of the degree of PEGylation.

-

Mass Spectrometry (MALDI-TOF or ESI-MS): This provides a definitive confirmation of conjugation and can determine the number of PEG linkers attached per protein molecule (the degree of labeling).

-

Reverse-Phase HPLC (RP-HPLC): The conjugated protein will have a different retention time compared to the unmodified protein due to the change in hydrophilicity. This can be used to assess purity.

Conclusion

This compound is a powerful and versatile tool for the advanced researcher. Its well-defined structure, heterobifunctional nature, and the hydrophilic properties of its PEG spacer make it an ideal choice for creating stable, biocompatible, and effective bioconjugates.[1][2][12] By understanding the underlying chemical principles and employing robust, well-controlled protocols, professionals in drug development and life sciences can leverage this linker to build the next generation of targeted therapies and diagnostic agents.

References

-

ChemBK. Amino-PEG5. [Link]

-

CD Bioparticles. This compound. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 21252464, this compound. [Link]

-

Shaanxi Xin yan bo mei Biotechnology Co., Ltd. This compound, NH2-PEG5-CH2COOH. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound - CD Bioparticles [cd-bioparticles.net]

- 3. This compound, 141282-35-1 | BroadPharm [broadpharm.com]

- 4. This compound | C12H25NO7 | CID 21252464 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. chembk.com [chembk.com]

- 7. This compound,NH2-PEG5-CH2COOH-陕西新研博美生物科技有限公司 [xinyanbm.com]

- 8. purepeg.com [purepeg.com]

- 9. benchchem.com [benchchem.com]

- 10. chemscene.com [chemscene.com]

- 11. benchchem.com [benchchem.com]

- 12. Amino-PEG5-acid, 1191078-74-6 | BroadPharm [broadpharm.com]

Amino-PEG5-CH2CO2H CAS number and molecular weight

An In-depth Technical Guide to Amino-PEG5-CH2CO2H: Properties, Reactivity, and Applications in Bioconjugation and Drug Development

Introduction

This compound is a heterobifunctional polyethylene glycol (PEG) linker that has emerged as a critical tool for researchers, chemists, and drug development professionals. Its unique structure, featuring a terminal primary amine group and a terminal carboxylic acid group separated by a five-unit PEG spacer, provides a versatile platform for covalently linking different molecules. This guide offers a comprehensive overview of its chemical properties, reactivity, and diverse applications, providing field-proven insights into its use in bioconjugation, drug delivery, and surface modification.

The core utility of this compound lies in its ability to bridge biomolecules, such as proteins, peptides, or antibodies, with other entities like therapeutic agents, imaging labels, or functionalized surfaces. The hydrophilic PEG spacer is not merely a linker; it imparts favorable physicochemical properties to the resulting conjugate, such as increased solubility in aqueous media, reduced immunogenicity, and improved pharmacokinetic profiles. This technical guide will delve into the causality behind experimental choices when using this linker and provide self-validating protocols for its effective implementation.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to its successful application. These properties dictate its reactivity, solubility, and handling requirements.

| Property | Value | Source(s) |

| CAS Number | 141282-35-1 | [1][2][3][4][5][6] |

| Molecular Formula | C12H25NO7 | [1][2][3][5] |

| Molecular Weight | 295.33 g/mol | [1][2][6] |

| Synonyms | Amino-PEG5-acetic acid, H2N-PEG5-CH2COOH | [1] |

| Purity | Typically ≥ 97% | [6] |

| Appearance | White solid or colorless liquid | [6] |

| Storage Condition | -20°C | [4][6] |

The structure consists of a flexible chain of five repeating ethylene glycol units, which confers hydrophilicity and biocompatibility. The terminal functional groups, an amine and a carboxylic acid, allow for specific and controlled conjugation reactions.

Reactivity and Conjugation Chemistry

The power of this compound as a crosslinker stems from its two distinct reactive termini. This dual reactivity allows for sequential and specific conjugation, preventing unwanted polymerization or side reactions.

Amine Group Reactivity

The primary amine (-NH2) group is nucleophilic and readily reacts with various electrophilic functional groups, including:

-

Activated Esters (e.g., NHS esters): Forms a stable amide bond.

-

Carboxylic Acids: In the presence of carbodiimide coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), it forms an amide bond.

-

Aldehydes and Ketones: Undergoes reductive amination to form a stable secondary amine linkage.

Carboxylic Acid Group Reactivity

The terminal carboxylic acid (-COOH) group can be activated to react with nucleophiles, primarily primary amines, on a target molecule. This reaction is typically mediated by carbodiimides (e.g., EDC or DCC) to form a stable amide bond[3]. The addition of N-hydroxysuccinimide (NHS) can improve the efficiency of the reaction by forming a more stable NHS ester intermediate, which then reacts with the amine.

The following diagram illustrates the general principle of using this compound to link two molecules, Molecule A (with a reactive site for an amine) and Molecule B (containing a primary amine).

Caption: General workflow for two-step bioconjugation using this compound.

Applications in Research and Drug Development

The unique properties of this compound make it an invaluable tool in several advanced scientific fields.

Bioconjugation and Proteomics

In proteomics and molecular biology, this linker is used to attach labels (e.g., biotin, fluorophores) to proteins or antibodies for detection and analysis. The PEG spacer enhances the solubility of the labeled protein and extends the distance between the label and the protein, minimizing steric hindrance and preserving the protein's biological activity.

Drug Delivery and PEGylation

PEGylation, the process of attaching PEG chains to a therapeutic molecule, is a well-established strategy to improve the pharmacokinetics of drugs. Using this compound allows for the precise covalent attachment of a hydrophilic PEG spacer to a drug molecule or a drug carrier. This modification can:

-

Increase Drug Solubility: Essential for the formulation of poorly soluble compounds.

-

Prolong Circulation Half-life: The hydrophilic PEG chain creates a hydration shell, increasing the hydrodynamic radius of the drug and reducing its renal clearance.

-

Reduce Immunogenicity: The PEG spacer can mask epitopes on protein-based drugs, preventing their recognition by the immune system.

Surface Modification

This compound is frequently used to functionalize the surfaces of nanoparticles, quantum dots, and medical implants. The carboxylic acid or amine end can be used to anchor the molecule to the surface, while the other end remains available for the attachment of targeting ligands (e.g., antibodies, peptides). This creates a biocompatible, "stealth" surface that resists non-specific protein adsorption (bio-fouling) and can be tailored for specific biological targeting.

Experimental Protocol: Conjugation of a Peptide to a Carrier Protein

This protocol provides a detailed methodology for conjugating a peptide (containing a primary amine) to a carrier protein (with accessible carboxyl groups) using this compound as a linker, employing EDC/sulfo-NHS chemistry.

Rationale: This two-step process ensures controlled conjugation. First, the linker's amine group is coupled to the protein's carboxyl groups. After removing excess reagents, the linker's now-activated carboxyl group is coupled to the peptide's amine group.

Materials:

-

Carrier Protein (e.g., BSA)

-

Peptide with a terminal primary amine

-

This compound

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

Sulfo-NHS (N-hydroxysulfosuccinimide)

-

Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

-

Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

-

Quenching Buffer: 1 M Tris-HCl, pH 8.5

-

Desalting columns

Protocol Steps:

-

Protein Activation (Carboxyl Group Activation): a. Dissolve the carrier protein in Activation Buffer to a concentration of 5-10 mg/mL. b. Add a 10-fold molar excess of this compound to the protein solution. c. Prepare a fresh solution of EDC (10 mg/mL) and Sulfo-NHS (10 mg/mL) in water. d. Add a 50-fold molar excess of EDC and a 25-fold molar excess of Sulfo-NHS to the protein-linker mixture. Rationale: Sulfo-NHS is added to create a more stable amine-reactive intermediate, increasing the efficiency of the conjugation. e. Incubate the reaction for 15-30 minutes at room temperature.

-

Removal of Excess Reagents: a. Immediately pass the reaction mixture through a desalting column pre-equilibrated with Conjugation Buffer. Rationale: This step is critical to remove excess EDC and Sulfo-NHS, which would otherwise react with the peptide in the next step. b. Collect the protein-containing fractions.

-

Conjugation to Peptide: a. Dissolve the peptide in Conjugation Buffer. b. Add the peptide solution to the activated protein solution at a 10- to 20-fold molar excess. c. Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.

-

Quenching the Reaction: a. Add Quenching Buffer to a final concentration of 50 mM. Rationale: The Tris in the quenching buffer contains a primary amine that will react with any remaining activated carboxyl groups, terminating the reaction. b. Incubate for 15 minutes at room temperature.

-

Purification of the Conjugate: a. Purify the final conjugate from excess peptide and reaction byproducts using a desalting column or dialysis against PBS.

Caption: Step-by-step workflow for protein-peptide conjugation using this compound.

Conclusion

This compound stands out as a highly effective and versatile heterobifunctional linker for advanced applications in life sciences and medicine. Its defined length, hydrophilicity, and dual-reactive termini provide scientists with precise control over the conjugation process. By enabling the stable and efficient linkage of diverse molecules, it plays a pivotal role in the development of sophisticated bioconjugates, targeted drug delivery systems, and advanced biomaterials. A firm grasp of its underlying chemistry and proper handling, as detailed in this guide, is essential for leveraging its full potential in research and therapeutic innovation.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

CD Bioparticles. This compound. [Link]

-

Xi'an Yueqi Biological Technology Co., Ltd. This compound,CAS: 141282-35-1. [Link]

-

Chem-Impex International, Inc. Amino-PEG5-acetic acid. [Link]

Sources

Synthesis and purification of Amino-PEG5-CH2CO2H

An In-Depth Technical Guide to the Synthesis and Purification of Amino-PEG5-CH2CO2H

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive, field-proven methodology for the synthesis and purification of this compound, a heterobifunctional polyethylene glycol (PEG) linker of significant interest in modern drug development. As researchers and scientists increasingly leverage PEGylation to enhance the therapeutic properties of biomolecules, the demand for high-purity, well-characterized linkers is paramount.[1][2] This document moves beyond a simple recitation of steps to provide the underlying chemical rationale for each procedural choice, empowering the reader to not only replicate the synthesis but also to troubleshoot and adapt the protocol as needed. We will cover the complete workflow, from the strategic deprotection of a Boc-protected precursor to the final purification by High-Performance Liquid Chromatography (HPLC) and rigorous characterization by NMR and Mass Spectrometry.

Introduction: The Strategic Importance of Heterobifunctional PEG Linkers

PEGylation, the covalent attachment of polyethylene glycol chains to molecules, is a cornerstone strategy in biopharmaceutical development. It serves to improve drug solubility, extend circulatory half-life, and reduce immunogenicity.[1][2][3] While various PEG architectures exist, heterobifunctional linkers—those possessing two distinct reactive termini—offer the highest degree of control for constructing complex bioconjugates, such as antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[4][5][6]

This compound is a prime example of such a linker. It features a primary amine at one end and a carboxylic acid at the other, separated by a discrete, five-unit PEG chain.[7][8] This structure provides a hydrophilic, flexible spacer and allows for orthogonal conjugation strategies; the amine can be coupled to activated esters or aldehydes, while the carboxylic acid can form stable amide bonds with other primary amines.[9] Achieving high purity of this linker is not merely an academic exercise—it is a prerequisite for ensuring the homogeneity, safety, and efficacy of the final therapeutic product.

The Synthetic Pathway: A Logic of Protection and Deprotection

The most robust and common route to synthesizing this compound is not through a de novo assembly of the PEG chain but rather through the deprotection of a commercially available, orthogonally protected precursor. The precursor of choice is Boc-NH-PEG5-CH2CO2H , where the amine functionality is masked by a tert-butyloxycarbonyl (Boc) group.

Why the Boc Group? The Boc protecting group is a workhorse in modern organic and peptide synthesis for several key reasons:

-

Stability: It is highly stable under a wide range of reaction conditions, including those that are basic, nucleophilic, or involve catalytic hydrogenation.[]

-

Acid Lability: It is readily and cleanly cleaved under acidic conditions, most commonly with trifluoroacetic acid (TFA).[11][12] The byproducts of this cleavage are gaseous isobutylene and carbon dioxide, which are easily removed from the reaction mixture.[]

-

Orthogonality: The conditions for Boc removal do not affect the terminal carboxylic acid, ensuring the integrity of the linker's bifunctional nature.

The overall synthetic workflow is therefore a single, high-yielding deprotection step followed by rigorous purification.

Caption: Synthetic workflow for this compound production.

Experimental Protocol: Synthesis via Boc Deprotection

This protocol details the quantitative removal of the Boc protecting group from Boc-NH-PEG5-CH2CO2H. All operations should be conducted in a well-ventilated fume hood.

Materials and Reagents:

-

Boc-NH-PEG5-CH2CO2H

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA)

-

Diethyl ether, cold (stored at 4°C)

-

Round-bottom flask, magnetic stir bar, and standard glassware

Step-by-Step Methodology:

-

Dissolution: In a clean, dry round-bottom flask, dissolve Boc-NH-PEG5-CH2CO2H in anhydrous DCM to a concentration of approximately 0.1 M. The use of anhydrous DCM is recommended to prevent potential side reactions with the highly reactive TFA.

-

Acidic Cleavage: While stirring the solution at room temperature, add TFA dropwise to a final concentration of 20-50% (v/v).[13] A typical ratio is 1:1 DCM to TFA. The reaction is exothermic and may generate gas (isobutylene); addition should be controlled. The mechanism involves protonation of the carbamate's carbonyl oxygen by TFA, followed by the collapse of the intermediate to release the stable tert-butyl cation and the free amine as its TFA salt.[11]

-

Reaction Monitoring: The reaction is typically complete within 30-60 minutes. Progress must be monitored to ensure full consumption of the starting material.

-

Thin-Layer Chromatography (TLC): Spot the reaction mixture on a silica plate against a spot of the starting material. A more polar solvent system (e.g., 10-15% Methanol in DCM) is often required. The product, being a salt, is significantly more polar and will have a much lower Rf value than the starting material.[11]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This is the definitive method. A small aliquot of the reaction mixture is injected to confirm the disappearance of the starting material's mass peak and the appearance of the product's mass peak.[11]

-

-

Work-up and Isolation: Once the reaction is complete, remove the DCM and excess TFA under reduced pressure using a rotary evaporator. The resulting residue will be a viscous oil or semi-solid, which is the crude TFA salt of this compound.

-

Product Precipitation: To isolate the crude product from any soluble organic impurities, dissolve the oily residue in a minimal amount of DCM. Add this solution dropwise to a larger volume of cold diethyl ether (typically 10-20x the volume of DCM) with vigorous stirring. The product, being a polar salt, is insoluble in ether and will precipitate as a white solid or a thick oil.[13][14]

-

Collection: Collect the precipitate by vacuum filtration if it is a solid. If it "oils out," decant the ether and wash the oil again with fresh cold ether. Dry the collected product under high vacuum to remove residual solvents. This material is now ready for purification.

Purification: Achieving Excellence with RP-HPLC

While precipitation provides a good first pass at isolation, achieving the >95% purity required for most bioconjugation applications necessitates the use of Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[13] PEG compounds can be challenging to purify via standard silica gel chromatography due to their polarity and tendency to streak.[15] RP-HPLC provides superior resolution.

Caption: Workflow for the purification of this compound via RP-HPLC.

Optimized RP-HPLC Protocol:

| Parameter | Recommended Condition | Rationale |

| Column | Preparative C18, 5-10 µm particle size | The C18 stationary phase provides excellent hydrophobic retention for separating PEG compounds based on subtle differences. |

| Mobile Phase A | Deionized Water with 0.1% TFA | The TFA acts as an ion-pairing agent, protonating the amine and suppressing ionization of the carboxyl group, which leads to sharper peaks. |

| Mobile Phase B | Acetonitrile with 0.1% TFA | Acetonitrile is a common organic modifier that provides good elution strength for PEG derivatives. |

| Gradient | 5% to 60% B over 30-40 minutes | A shallow gradient is crucial for resolving the product from closely eluting impurities, such as incompletely deprotected material. |

| Detection | Charged Aerosol Detection (CAD) or Mass Spectrometry (MS) | The PEG backbone lacks a UV chromophore, making standard UV detection ineffective. CAD provides near-universal response for non-volatile analytes, while MS provides mass confirmation.[1][3][16] |

| Post-Processing | Fractions containing the pure product are pooled, the acetonitrile is removed via rotary evaporation, and the remaining aqueous solution is lyophilized to yield the final product as a fluffy, white solid (TFA salt). |

Characterization and Quality Control: The Self-Validating System

Rigorous analytical characterization is non-negotiable. It validates the synthesis and purification, ensuring the identity, purity, and integrity of the final product.

Physicochemical Properties

| Property | Value | Source |

| Chemical Formula | C₁₂H₂₅NO₇ | [8][17] |

| Molecular Weight | 295.33 g/mol | [8][17] |

| CAS Number | 141282-35-1 | [8][17][18] |

| Appearance | White solid or viscous oil | Field Observation |

Key Analytical Techniques:

-

¹H NMR Spectroscopy: This is the primary tool for structural confirmation.

-

Key Diagnostic Signal: The most critical observation is the complete disappearance of the sharp singlet at ~1.4 ppm, which corresponds to the nine protons of the tert-butyl group of the Boc protector.[11] Its absence is definitive proof of successful deprotection.

-

PEG Backbone: A large, complex multiplet will be observed between 3.5 and 3.8 ppm, corresponding to the methylene protons of the PEG chain.[19][20][21]

-

Terminal Protons: Signals for the methylene groups adjacent to the amine and the carboxylic acid will also be present, often slightly downfield from the main PEG backbone signal.

-

-

Mass Spectrometry (MS): Electrospray Ionization (ESI-MS) is used to confirm the molecular weight.

-

Expected Mass: The analysis should show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z ≈ 296.17.

-

Purity Check: The absence of a peak at m/z ≈ 396.22 (the [M+H]⁺ of the Boc-protected starting material) further confirms the reaction's completion.

-

-

Analytical HPLC: An analytical scale version of the purification method is used to determine the final purity. By integrating the peak area of the product relative to all other peaks, a purity value (e.g., >98%) can be assigned.

Conclusion and Senior Scientist Insights

The synthesis and purification of this compound is a well-established process that hinges on a clean, quantitative deprotection reaction followed by high-resolution purification. The protocols outlined in this guide provide a robust framework for producing this critical linker at high purity.

Field-Proven Insights & Troubleshooting:

-

Incomplete Deprotection: If NMR or MS analysis shows residual starting material, the cause is typically insufficient TFA concentration or reaction time. The reaction can be re-subjected to the deprotection conditions.

-

Purification Challenges: If the product peak is broad during HPLC, ensure the TFA concentration is consistent in both mobile phases. Co-eluting impurities may require optimizing the gradient to be even shallower around the elution time of the product.

-

Product Handling: The purified product is often a TFA salt. This is usually acceptable for subsequent EDC/NHS-type couplings. If the free amine is required, it can be obtained by neutralization with a mild base or by using ion-exchange chromatography, though this adds complexity. The material is also hygroscopic and should be stored desiccated at -20°C.

By adhering to these detailed protocols and understanding the chemical principles behind them, researchers can confidently produce high-quality this compound, a vital tool for advancing the frontiers of drug delivery and targeted therapeutics.

References

- Analytical Methods to Characterize and Quantify PEG and PEGyl

- Application Notes and Protocols for the Deprotection of Boc-Aminooxy-PEG Linkers. Benchchem. (URL: )

- The mass spectra of poly(ethylene glycols) (PEGs) highlighting the...

- How Heterobifunctional PEG Linkers Improve Targeted Delivery. PurePEG. (URL: )

- Analytical Methods to Qualify and Quantify PEG and PEGylated Biopharmaceuticals. Thermo Fisher Scientific. (URL: )

- Proton NMR characterization of poly(ethylene glycols) and derivatives. American Chemical Society. (URL: )

- Proton NMR characteristics of polyethylene glycol and derivatives.

- Gas Chromatography/Mass Spectrometry of Polyethylene Glycol Oligomers.

- NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization. American Chemical Society. (URL: )

- Analysis of Polyethylene Glycol (PEG) and a Mono and Di-PEGylated Therapeutic Protein Using HPLC and Q-TOF Mass Spectrometry. Ingenieria Analitica Sl. (URL: )

- Applications of PEG Products. JenKem Technology. (URL: )

- NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionaliz

- Polyethylene glycol (PEG) as a broad applicability marker for LC-MS/MS-based biodistribution analysis of nanomedicines. PubMed. (URL: )

- Analytical characterization of PEG polymers by MEKC. PubMed. (URL: )

- Analysis of Poly(Ethylene Glycol) In Various Matrices Using LCMS. Impact Analytical. (URL: )

- Heterobifunctional PEG.

- PEG-S – 1H NMR (400 MHz, CDCl3) δ. The Royal Society of Chemistry. (URL: )

- Boc-PEG, PEG linker, PEG reagent. BroadPharm. (URL: )

- What Is Polyethylene Glycol (PEG)

- What Are The Different Types Of PEG?. YouTube. (URL: )

- Chromatography of PEG containing compounds. Reddit. (URL: )

- Amine Protection / Deprotection. Fisher Scientific. (URL: )

- BOC-amino acids (tert-butyloxycarbonyl-protected) are widely employed as key intermediates in peptide synthesis... BOC Sciences. (URL: )

- Complexation of Polyethyleneglycol Containing Small Molecules with Magnesium Chloride as a Purification and Isolation Strategy.

- This compound. CD Bioparticles. (URL: )

- How are PEG deriv

- Purification techniques for removing impurities from synthesized PEG-3 oleamide. Benchchem. (URL: )

- A Technical Guide to the Synthesis and Purification of Amino-PEG11-CH2COOH. Benchchem. (URL: )

- Application Notes and Protocols for Boc-NH-PEG5-Cl in Solid-Phase Peptide Synthesis. Benchchem. (URL: )

- This compound,NH2-PEG5-CH2COOH. Shaanxi Xinvanbomei Biotechnology Co., Ltd.. (URL: )

- This compound. PubChem. (URL: )

- This compound. Santa Cruz Biotechnology. (URL: )

- Amino-PEG2-CH2CO2H, 134978-97-5. BroadPharm. (URL: )

- PEG Acid. BroadPharm. (URL: )

Sources

- 1. chromatographyonline.com [chromatographyonline.com]

- 2. What Is Polyethylene Glycol (PEG) & Its Application | Biopharma PEG [biochempeg.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. purepeg.com [purepeg.com]

- 5. Applications of PEG Products [jenkemusa.com]

- 6. benchchem.com [benchchem.com]

- 7. This compound - CD Bioparticles [cd-bioparticles.net]

- 8. This compound | C12H25NO7 | CID 21252464 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Amino-PEG2-CH2CO2H, 134978-97-5 | BroadPharm [broadpharm.com]

- 11. benchchem.com [benchchem.com]

- 12. Amine Protection / Deprotection [fishersci.co.uk]

- 13. benchchem.com [benchchem.com]

- 14. How are PEG derivatives purified? - Blog [shochem.com]

- 15. reddit.com [reddit.com]

- 16. ingenieria-analitica.com [ingenieria-analitica.com]

- 17. scbt.com [scbt.com]

- 18. This compound,NH2-PEG5-CH2COOH-陕西新研博美生物科技有限公司 [xinyanbm.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. researchgate.net [researchgate.net]

- 21. rsc.org [rsc.org]

An In-depth Technical Guide to the Amino-PEG5-CH2CO2H Bifunctional Linker: Principles, Protocols, and Applications

Introduction: The Critical Role of Bifunctional Linkers in Modern Bioconjugation

In the landscape of advanced therapeutics and diagnostics, including Antibody-Drug Conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs), the ability to covalently link distinct molecular entities is paramount. Bifunctional linkers are the molecular architects of these constructs, bridging targeting moieties with therapeutic payloads or effector molecules. The characteristics of the chosen linker—its length, flexibility, hydrophilicity, and terminal reactive groups—profoundly influence the stability, solubility, pharmacokinetics, and ultimately, the efficacy of the final conjugate.

This guide provides a comprehensive technical overview of a versatile and widely utilized heterobifunctional linker, Amino-PEG5-CH2CO2H. We will delve into its core physicochemical properties, explore the mechanistic principles of its reactivity, provide detailed, field-proven protocols for its application, and discuss strategies for the characterization and troubleshooting of the resulting conjugates. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful tool in their bioconjugation strategies.

Core Characteristics of this compound

This compound is a discrete polyethylene glycol (dPEG®) linker featuring a terminal primary amine (-NH2) and a carboxylic acid (-COOH) group, separated by a five-unit PEG spacer. This defined structure offers significant advantages over traditional, polydisperse PEG compounds, ensuring batch-to-batch consistency and a uniform molecular weight in the final conjugate.

Physicochemical Properties

A thorough understanding of the linker's properties is the foundation for designing successful conjugation strategies.

| Property | Value | Source(s) |

| IUPAC Name | 2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]acetic acid | |

| Molecular Formula | C12H25NO7 | [1] |

| Molecular Weight | 295.33 g/mol | [2] |

| CAS Number | 141282-35-1 | [1][3] |

| Purity | Typically >95% | [1][4] |

| Solubility | Soluble in water and most organic solvents (e.g., DMSO, DMF) | [5] |

| Storage | Store at -20°C, desiccated | [1][6][7] |

The Functional Significance of the PEG5 Spacer

The polyethylene glycol spacer is not merely a passive connector; it imparts critical functionalities to the bioconjugate.[8]

-

Enhanced Hydrophilicity: The repeating ethylene oxide units of the PEG chain are highly hydrophilic, which significantly improves the aqueous solubility of often hydrophobic small molecules or peptides.[9] This can prevent aggregation, a common challenge in bioconjugate development.[10]

-

Reduced Immunogenicity: The PEG spacer creates a hydration shell around the conjugate, which can mask epitopes and reduce recognition by the immune system, thereby lowering the potential for an immunogenic response.[11]

-

Minimized Steric Hindrance: The flexible and defined length of the PEG5 spacer provides optimal spatial separation between the conjugated molecules. This is crucial for preserving the biological activity of proteins and antibodies, ensuring that the linker does not interfere with their binding sites.

-

Improved Pharmacokinetics: By increasing the hydrodynamic radius of the conjugate, PEGylation can reduce renal clearance, leading to a longer circulation half-life and sustained therapeutic effect.

The choice of a PEG5 linker often represents a favorable balance, providing sufficient spacing and hydrophilicity without the potential for increased clearance that can sometimes be observed with very long PEG chains.[8][12]

Reactivity and Conjugation Chemistry: A Mechanistic Perspective

The utility of this compound lies in its two terminal functional groups, which can be selectively addressed to form stable amide bonds. The most common and robust method for achieving this is through carbodiimide chemistry, utilizing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[10][13]

The EDC/NHS Coupling Mechanism

This is a "zero-length" crosslinking process, meaning that no atoms from the EDC or NHS are incorporated into the final amide bond.[14] The reaction proceeds in two key steps, each with a distinct optimal pH range.

-

Activation of the Carboxylic Acid (pH 4.5-6.0): EDC reacts with a carboxyl group (either on the linker or the target molecule) to form a highly reactive O-acylisourea intermediate.[13] This intermediate is unstable in aqueous solutions and susceptible to hydrolysis.

-

Formation of a Stable NHS-Ester and Amine Reaction (pH 7.0-8.5): To improve efficiency, NHS is added to convert the unstable O-acylisourea intermediate into a more stable, amine-reactive NHS-ester.[14] This semi-stable intermediate is less prone to hydrolysis and readily reacts with a primary amine to form a stable amide bond.[10][13]

The two-step nature of this reaction, with its differing pH optima, allows for controlled, sequential conjugation, which is critical for producing well-defined bioconjugates.[3]

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a detailed methodology for conjugating a protein to a small molecule using this compound. These are starting points and may require optimization based on the specific properties of the molecules involved.

Protocol 1: Activating the Carboxylic Acid of this compound for Conjugation to a Protein

This protocol is ideal when the small molecule to be conjugated does not possess a reactive amine.

Materials:

-

This compound

-

Protein with accessible primary amines (e.g., lysine residues)

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

Sulfo-NHS (N-hydroxysulfosuccinimide)

-

Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

-

Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5

-

Desalting columns

Procedure:

-

Reagent Preparation:

-

Equilibrate EDC and Sulfo-NHS to room temperature before opening the vials to prevent moisture condensation.[15]

-

Prepare a 10 mM stock solution of this compound in Activation Buffer.

-

Prepare fresh 100 mg/mL stock solutions of EDC and Sulfo-NHS in Activation Buffer immediately before use.[16]

-

Prepare the protein solution (1-10 mg/mL) in Coupling Buffer. If the protein is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into the Coupling Buffer.[15]

-

-

Activation of this compound:

-

Conjugation to the Protein:

-

Immediately add the activated PEG linker solution to the protein solution. The molar ratio of the activated linker to the protein should be optimized for the specific application (a starting point is a 10-20 fold molar excess of the linker).[16]

-

Ensure the final pH of the reaction mixture is between 7.2 and 8.0.[15]

-

Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle agitation.[16]

-

-

Quenching the Reaction:

-

Purification:

-

Remove excess, unreacted PEG linker and byproducts using a desalting column or dialysis, ensuring the MWCO of the membrane is appropriate to retain the PEGylated protein.[15]

-

Protocol 2: Activating a Carboxyl-Containing Molecule for Conjugation to the Amine of this compound

This protocol is used when the molecule to be conjugated has a carboxylic acid group and you want to subsequently use the carboxylic acid on the other end of the linker for further reactions.

Procedure:

-

Reagent Preparation:

-

Follow the same reagent preparation steps as in Protocol 1, but dissolve the carboxyl-containing molecule in Activation Buffer and this compound in Coupling Buffer.

-

-

Activation of the Carboxyl-Containing Molecule:

-

To the solution of the carboxyl-containing molecule, add a 10-20 fold molar excess of both EDC and Sulfo-NHS.

-

Incubate for 15-30 minutes at room temperature.[17]

-

-

Conjugation to this compound:

-

Add the this compound solution to the activated molecule solution. A 10-20 fold molar excess of the linker is a good starting point.

-

Adjust the pH of the reaction mixture to 7.2-7.5 if necessary.[17]

-

Incubate for 2-4 hours at room temperature or overnight at 4°C.

-

-

Quenching and Purification:

-

Follow the same quenching and purification steps as in Protocol 1.

-

Characterization of the Bioconjugate

After purification, it is essential to characterize the conjugate to confirm successful coupling and determine the degree of labeling. A multi-faceted approach is recommended.[18]

| Technique | Information Provided |

| SDS-PAGE | Visual confirmation of an increase in molecular weight due to PEGylation.[15] |

| Size-Exclusion Chromatography (SEC-HPLC) | Assesses purity and the presence of aggregates. Separates the conjugate from unreacted protein and free linker.[19] |

| Reversed-Phase HPLC (RP-HPLC) | Can separate species with different degrees of PEGylation. |

| Mass Spectrometry (MS) | Provides accurate molecular weight of the conjugate, confirming the degree of PEGylation. Can also be used for peptide mapping to identify the site of conjugation.[1] |

| NMR Spectroscopy | Can provide detailed structural information and confirm successful conjugation.[18] |

Troubleshooting Common Issues in EDC/NHS Coupling

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low or No Conjugation | Inactive EDC/NHS due to hydrolysis. | Use fresh, high-purity reagents. Allow vials to equilibrate to room temperature before opening to prevent moisture condensation. Store desiccated at -20°C.[3][15] |

| Suboptimal pH for activation or coupling. | Ensure the activation step is performed at pH 4.5-6.0 (e.g., in MES buffer) and the coupling step at pH 7.0-8.5 (e.g., in PBS).[3][15] | |

| Presence of competing nucleophiles in buffers (e.g., Tris, glycine). | Use non-amine, non-carboxylate buffers for the reaction. Perform buffer exchange if necessary.[3][15] | |

| Hydrolysis of the NHS-ester intermediate. | Perform the conjugation step immediately after the activation step.[15] | |

| Protein Aggregation | High degree of labeling, especially with hydrophobic molecules. | Reduce the molar excess of the activated PEG linker. Optimize the linker-to-protein ratio.[15] |

| High concentration of organic solvent (if used to dissolve a small molecule). | Keep the final concentration of solvents like DMF or DMSO below 10%. |

Conclusion

The this compound bifunctional linker is a powerful and versatile tool for the synthesis of advanced bioconjugates. Its discrete PEG spacer imparts beneficial properties such as increased solubility, reduced immunogenicity, and improved pharmacokinetics. By understanding the principles of EDC/NHS chemistry and following robust, optimized protocols, researchers can effectively leverage this linker to create well-defined and highly functional conjugates for a wide range of applications in research, diagnostics, and therapeutics. The self-validating nature of the described protocols, combined with thorough characterization, ensures the generation of reliable and reproducible results, accelerating the pace of innovation in drug development and beyond.

References

-

From Synthesis to Characterization of Site-Selective PEGylated Proteins. (n.d.). National Institutes of Health. Retrieved from [Link]

-

This compound. (n.d.). PubChem. Retrieved from [Link]

-

This compound. (n.d.). CD Bioparticles. Retrieved from [Link]

-

Practical Considerations for the Preparation and MS Analysis of PEGylated Bioconjugates. (n.d.). Novatia. Retrieved from [Link]

-

PEG Length and Chemical Linkage Controls Polyacridine Peptide DNA Polyplex Pharmacokinetics, Biodistribution, Metabolic Stability and In Vivo Gene Expression. (2013). National Institutes of Health. Retrieved from [Link]

-

Effect of polyethyleneglycol (PEG) chain length on the bio–nano-interactions between PEGylated lipid nanoparticles and biological fluids: from nanostructure to uptake in cancer cells. (2016). Royal Society of Chemistry. Retrieved from [Link]

-

High Efficiency & Stability Protein CrossLinking with EDC & NHS. (2017). G-Biosciences. Retrieved from [Link]

-

Comparison of Cyclic and Linear PEG Conjugates. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Different EDC/NHS Activation Mechanisms between PAA and PMAA Brushes and the Following Amidation Reactions. (2011). ACS Publications. Retrieved from [Link]

-

EDC-NHS coupling not working? (2020). ResearchGate. Retrieved from [Link]

-

The reaction mechanism of the carboxyl group and amino group in EDC cross-linked SF. (n.d.). ResearchGate. Retrieved from [Link]

-

Understanding the Role and Impact of Poly (Ethylene Glycol) (PEG) on Nanoparticle Formulation: Implications for COVID-19 Vaccines. (2022). National Institutes of Health. Retrieved from [Link]

-

PEG–Peptide Conjugates. (2014). ACS Publications. Retrieved from [Link]

Sources

- 1. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. This compound,NH2-PEG5-CH2COOH-陕西新研博美生物科技有限公司 [xinyanbm.com]

- 5. Amino-PEG5-acid, 1191078-74-6 | BroadPharm [broadpharm.com]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 7. This compound, 141282-35-1 | BroadPharm [broadpharm.com]

- 8. researchgate.net [researchgate.net]

- 9. Understanding the Role and Impact of Poly (Ethylene Glycol) (PEG) on Nanoparticle Formulation: Implications for COVID-19 Vaccines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - FR [thermofisher.com]

- 11. Comparison of Cyclic and Linear PEG Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. PEG Length and Chemical Linkage Controls Polyacridine Peptide DNA Polyplex Pharmacokinetics, Biodistribution, Metabolic Stability and In Vivo Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. info.gbiosciences.com [info.gbiosciences.com]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. broadpharm.com [broadpharm.com]

- 18. benchchem.com [benchchem.com]

- 19. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's In-Depth Technical Guide to Amino-PEG5-CH2CO2H for Advanced Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Imperative of Precision in Bioconjugation

In the landscape of modern therapeutics, the elegance of a bioconjugate is often predicated on the sophistication of its constituent parts. The linker, a seemingly simple component, is in reality a critical determinant of a conjugate's efficacy, stability, and pharmacokinetic profile. Among the diverse arsenal of available linkers, heterobifunctional polyethylene glycol (PEG) derivatives have emerged as indispensable tools. This guide is dedicated to a particularly versatile reagent: Amino-PEG5-CH2CO2H .

As a Senior Application Scientist, I have witnessed firsthand the transformative impact of well-designed linker strategies in the development of antibody-drug conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and other targeted therapies. The choice of linker is not merely a matter of connecting two molecules; it is about optimizing spatial orientation, enhancing solubility, and minimizing immunogenicity. This guide is structured to provide not just the "what" and the "how," but the crucial "why" behind the selection and application of this compound. We will delve into the nuances of supplier selection, the intricacies of its chemistry, and the practicalities of its implementation in the laboratory, all with the goal of empowering you to achieve reproducible, high-quality results in your research and development endeavors.

I. The Molecular Blueprint: Understanding this compound

This compound, with the CAS Number 141282-35-1, is a heterobifunctional linker that possesses a terminal primary amine (-NH2) and a terminal carboxylic acid (-COOH) group, separated by a discrete five-unit polyethylene glycol chain.[1] This molecular architecture imparts a unique combination of properties that make it highly valuable in bioconjugation.

-

Heterobifunctionality : The orthogonal reactivity of the amine and carboxylic acid groups allows for sequential and controlled conjugation of two different molecules. This is a significant advantage over homobifunctional linkers, as it prevents unwanted polymerization of the target molecule.

-

The PEG Spacer : The five-unit PEG chain provides a hydrophilic and flexible spacer. This hydrophilicity can enhance the aqueous solubility of the resulting conjugate, which is particularly beneficial when working with hydrophobic drugs or peptides.[2] The flexibility of the PEG chain can also mitigate steric hindrance between the conjugated molecules, allowing each to maintain its biological activity.[3] The defined length of the PEG chain (a monodisperse PEG) ensures batch-to-batch consistency in the final conjugate, a critical factor in therapeutic development.[4]

-

Biocompatibility : PEG is a well-established biocompatible and non-immunogenic polymer, making it an ideal choice for in vivo applications.[5]

The length of the PEG linker is a critical parameter that can significantly influence the properties of the final bioconjugate. While longer PEG chains can further enhance solubility and prolong circulation half-life, they may also lead to reduced biological activity in some cases.[6][7][8] The PEG5 linker in this compound represents a balance, providing sufficient spacing and hydrophilicity for many applications without being excessively long.

II. Sourcing with Confidence: A Comparative Analysis of Commercial Suppliers

The quality of your starting materials is paramount to the success of your bioconjugation experiments. Variations in purity, the presence of reactive impurities, and lot-to-lot consistency can all have profound effects on your results. Therefore, a careful evaluation of commercial suppliers is a critical first step.

While many suppliers offer this compound, the level of quality control and documentation can vary significantly. For researchers in drug development, sourcing from a supplier that can provide GMP (Good Manufacturing Practice) grade material is often a necessity.[9][10][11][12]

Below is a comparative table of prominent suppliers of this compound, based on publicly available information. It is imperative to request a lot-specific Certificate of Analysis (CoA) before purchase to obtain detailed information on purity and the analytical methods used for characterization.

| Supplier | Product Number (Example) | Purity (Typical) | Analytical Methods Mentioned | GMP Grade Availability |

| BroadPharm | BP-43000 | >95% | NMR | Inquire for GMP grade[13][14] |

| Santa Cruz Biotechnology | sc-294709 | Not specified | Refer to CoA[15] | Not specified |

| CD Bioparticles | CDPB-04161 | >95% | Not specified | Not specified[16] |

| MedChemExpress | HY-130577 | >97% (NMR) | NMR, MS[17] | Not specified |

| Biopharma PEG Scientific | Not specified | High Purity | NMR, HPLC, MALDI-TOF MS, GC, LC-MS | Offers GMP grade[5][11] |

| JenKem Technology | Not specified | High Purity | Not specified | Offers GMP grade[9][18] |

A Senior Application Scientist's Insight: When evaluating suppliers, look beyond the stated purity percentage. Inquire about the methods used to determine purity (e.g., HPLC, NMR) and ask for the corresponding data. For applications in drug development, the availability of GMP-grade material and a comprehensive regulatory support package is non-negotiable. It is also prudent to inquire about potential impurities, such as ethylene glycol, diethylene glycol, and formaldehyde, which can be present in PEG-based reagents and may impact your final product's stability and safety.[19][20][21][22][23]

III. The Chemistry of Conjugation: Activating and Coupling this compound

The utility of this compound lies in its ability to form stable covalent bonds with target molecules. The most common strategy for conjugating the carboxylic acid moiety is through the formation of an N-hydroxysuccinimide (NHS) ester, which then readily reacts with primary amines on the target molecule. This is typically achieved using a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of NHS.

The Two-Step Activation and Conjugation Mechanism

A two-step approach is highly recommended to prevent unwanted side reactions, such as the polymerization of the target molecule if it also contains carboxylic acid groups.

Step 1: Activation of the Carboxylic Acid

The reaction is initiated by the addition of EDC to the carboxylic acid of this compound. EDC activates the carboxyl group, forming a highly reactive but unstable O-acylisourea intermediate. The addition of NHS traps this intermediate, converting it to a more stable, amine-reactive NHS ester.

Sources

- 1. This compound | C12H25NO7 | CID 21252464 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Amino-PEG5-acid, 1191078-74-6 | BroadPharm [broadpharm.com]

- 3. benchchem.com [benchchem.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. PEG Linkers & PEGylation Reagents Supplier [biochempeg.com]

- 6. benchchem.com [benchchem.com]

- 7. PEG-interferon conjugates: effects of length and structure of linker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Large Scale GMP Manufacture of PEGs for Click Chemistry [jenkemusa.com]

- 10. Worldwide PEG Linker Supplier - Biopharma PEG [biochempeg.com]

- 11. Biopharma PEG Offers GMP & Non-GMP Grade PEG Derivatives Manufacture Services [bio-itworld.com]

- 12. insidescientific.com [insidescientific.com]

- 13. This compound, 141282-35-1 | BroadPharm [broadpharm.com]

- 14. Amino-PEG5-amine, 72236-26-1 | BroadPharm [broadpharm.com]

- 15. scbt.com [scbt.com]

- 16. This compound - CD Bioparticles [cd-bioparticles.net]

- 17. file.medchemexpress.com [file.medchemexpress.com]

- 18. heterobifunctional pegs [jenkemusa.com]

- 19. Toxic ingredient to avoid: PEG Compounds and their contaminants - David Suzuki Foundation [davidsuzuki.org]

- 20. azom.com [azom.com]

- 21. researchgate.net [researchgate.net]

- 22. The "New Polyethylene Glycol Dilemma": Polyethylene Glycol Impurities and Their Paradox Role in mAb Crystallization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Bioconjugation with Amino-PEG5-CH2CO2H

<_-3a_attempt> I have gathered a significant amount of information regarding Amino-PEG5-CH2CO2H, its properties, and general bioconjugation techniques. I have found details on its reactivity, noting that it possesses both an amine and a carboxylic acid group, making it a versatile linker. I have also collected several protocols for amine-reactive and carboxyl-reactive conjugations, primarily focusing on the widely used EDC/NHS chemistry. The search results provide information on reaction conditions, buffers, quenching, and purification methods like size exclusion chromatography and dialysis.

However, I need to synthesize this information into a cohesive and detailed application note specifically for this compound. While I have general protocols, I need to adapt them to this specific bifunctional linker. I also need to create a logical flow for the application note, including an introduction, detailed protocols for utilizing both the amine and carboxyl ends of the linker, troubleshooting advice, and visual aids like diagrams and tables as requested. I also need to ensure that I can generate a comprehensive reference list with valid URLs from the information I have gathered.

Therefore, I will proceed with structuring the application note based on the information I have, creating the detailed protocols, diagrams, and tables, and then compiling the reference list. I believe I have enough foundational knowledge from the initial searches to construct a high-quality document that meets all the user's requirements. I will now proceed with generating the response.

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of this compound in Bioconjugation

This compound is a heterobifunctional linker that offers significant versatility in the field of bioconjugation.[1][2] It features a primary amine (-NH2) at one end and a carboxylic acid (-COOH) at the other, separated by a hydrophilic 5-unit polyethylene glycol (PEG) spacer.[3][4] This structure allows for the covalent linkage of two different molecules, making it an invaluable tool in drug delivery, peptide synthesis, and the development of diagnostic agents.[1] The PEG spacer enhances the solubility of the resulting conjugate in aqueous media, a crucial property for many biological applications.[3]

The terminal amine group can readily react with activated esters, such as N-hydroxysuccinimide (NHS) esters, and other carbonyl compounds.[3][4] Conversely, the carboxylic acid can be activated to react with primary amines on a target molecule, typically through the use of carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with NHS.[5][6] This dual reactivity allows for a controlled, stepwise conjugation strategy, which is essential for creating well-defined bioconjugates.

This document provides a detailed guide to utilizing this compound for bioconjugation, focusing on the common and robust EDC/NHS coupling chemistry. We will explore protocols for both activating the carboxylic acid end of the linker and for reacting the amine end, providing a comprehensive resource for researchers.

Core Principles of EDC/NHS Chemistry

The combination of EDC and NHS is a cornerstone of bioconjugation, enabling the formation of stable amide bonds between a carboxyl group and a primary amine.[7] The process can be broken down into two key steps:

-

Activation of the Carboxylic Acid: EDC reacts with a carboxyl group to form a highly reactive O-acylisourea intermediate.[7][8] This intermediate is unstable in aqueous solutions and prone to hydrolysis, which would regenerate the original carboxyl group.

-

Formation of a More Stable NHS Ester: To improve conjugation efficiency, NHS is added to the reaction. It displaces the O-acylisourea intermediate to form a semi-stable NHS ester.[7] This amine-reactive ester is less susceptible to hydrolysis than the O-acylisourea intermediate, allowing for a more controlled reaction with the amine-containing molecule.[9]

This two-step activation process is most efficient at a slightly acidic pH (4.5-6.0) to facilitate the carbodiimide reaction, while the subsequent reaction with the primary amine is favored at a physiological to slightly alkaline pH (7.2-8.5).[8][10]

Protocol 1: Activation of this compound and Conjugation to a Primary Amine-Containing Biomolecule (e.g., Protein)

This protocol details the activation of the carboxylic acid on this compound using EDC and NHS, followed by conjugation to a biomolecule containing primary amines (e.g., lysine residues on a protein).

Materials

-

This compound

-

Biomolecule (e.g., protein) in an amine-free buffer (e.g., 0.1 M MES, pH 4.7)

-

1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

-

N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS) for aqueous reactions

-

Activation Buffer: 0.1 M MES (4-morpholinoethanesulfonic acid), 0.5 M NaCl, pH 6.0

-

Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

-

Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M glycine

-

Purification system (e.g., size exclusion chromatography (SEC) or dialysis cassettes with an appropriate molecular weight cutoff (MWCO))[11]

Experimental Workflow

Caption: Workflow for activating the carboxyl group of this compound and conjugating it to a primary amine-containing biomolecule.

Step-by-Step Methodology

-

Reagent Preparation:

-

Allow all reagents to equilibrate to room temperature before use to prevent condensation, which can hydrolyze the reagents.

-

Prepare stock solutions of EDC and NHS (or Sulfo-NHS) in anhydrous DMSO or freshly prepared in Activation Buffer immediately before use.

-

-

Activation of this compound:

-

Dissolve this compound in Activation Buffer at the desired concentration.

-

Add a molar excess of EDC and NHS (typically 2-5 fold molar excess over the linker) to the linker solution.

-

Incubate the reaction for 15 minutes at room temperature to allow for the formation of the NHS ester.[12]

-

-

Conjugation to the Biomolecule:

-